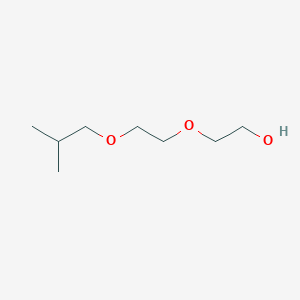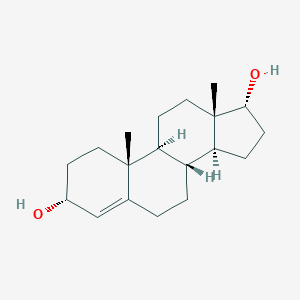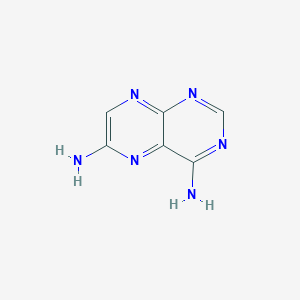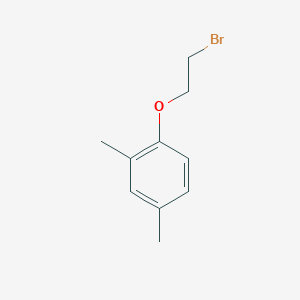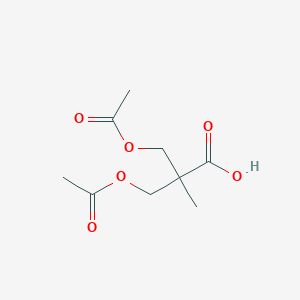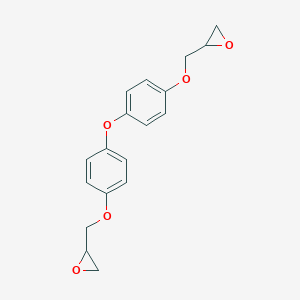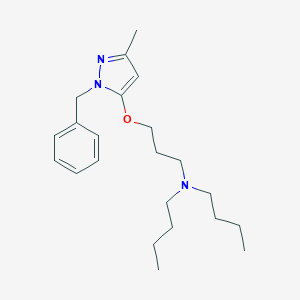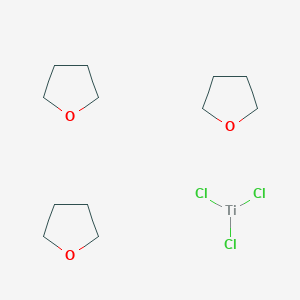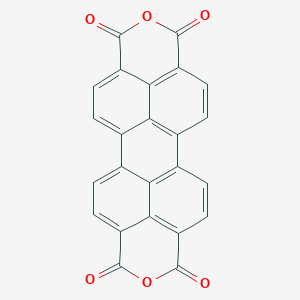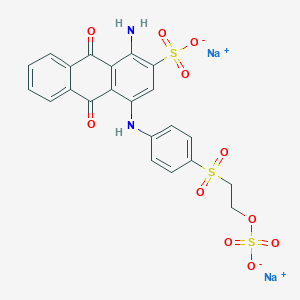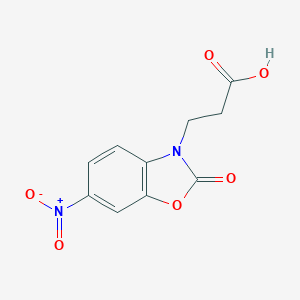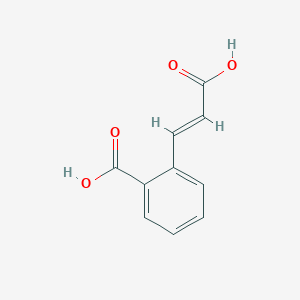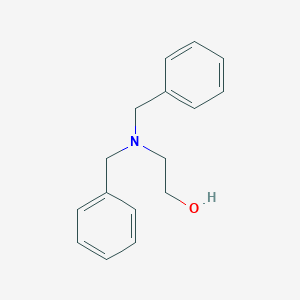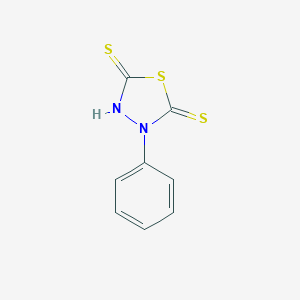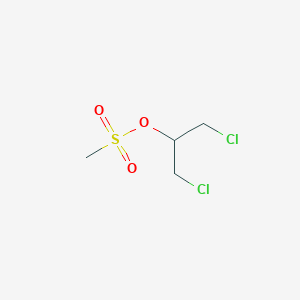
1,3-Dichloropropan-2-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloropropan-2-yl methanesulfonate, also known as DCPIB, is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation, cell proliferation, and apoptosis.
科学的研究の応用
1,3-Dichloropropan-2-yl methanesulfonate has been extensively studied for its various scientific research applications. It is primarily used as an inhibitor of VRACs, which are involved in various physiological processes such as cell volume regulation, cell proliferation, and apoptosis. 1,3-Dichloropropan-2-yl methanesulfonate has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells.
作用機序
1,3-Dichloropropan-2-yl methanesulfonate inhibits VRACs by binding to a specific site on the channel protein. It blocks the flow of chloride ions through the channel, which leads to a decrease in the volume-regulating ion flux. This, in turn, causes the cells to swell and eventually undergo apoptosis.
生化学的および生理学的効果
1,3-Dichloropropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in neuronal cells, and reduce ischemia/reperfusion injury in cardiac cells. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to reduce the volume of brain edema in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
1,3-Dichloropropan-2-yl methanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of VRACs, making it an ideal tool for studying the role of VRACs in various physiological processes. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of 1,3-Dichloropropan-2-yl methanesulfonate. One direction is to further elucidate the molecular mechanism of 1,3-Dichloropropan-2-yl methanesulfonate inhibition of VRACs. Another direction is to investigate the potential therapeutic applications of 1,3-Dichloropropan-2-yl methanesulfonate in various diseases such as cancer, stroke, and traumatic brain injury. Additionally, future research could focus on developing more water-soluble analogs of 1,3-Dichloropropan-2-yl methanesulfonate to overcome its limitations in certain experiments.
合成法
1,3-Dichloropropan-2-yl methanesulfonate is synthesized by reacting 1,3-dichloropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and takes around 12 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
特性
CAS番号 |
17232-06-3 |
|---|---|
製品名 |
1,3-Dichloropropan-2-yl methanesulfonate |
分子式 |
C4H8Cl2O3S |
分子量 |
207.07 g/mol |
IUPAC名 |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
InChIキー |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
正規SMILES |
CS(=O)(=O)OC(CCl)CCl |
同義語 |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



